molecular formula C₁₂H₇N₃O₂S₃ B1145587 2-Amino-alpha-oxo-4-thiazoleethanethioic Acid S-2-Benzothiazolyl Ester CAS No. 102253-97-4

2-Amino-alpha-oxo-4-thiazoleethanethioic Acid S-2-Benzothiazolyl Ester

Cat. No.: B1145587
CAS No.: 102253-97-4
M. Wt: 321.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-alpha-oxo-4-thiazoleethanethioic Acid S-2-Benzothiazolyl Ester is a complex organic compound known for its unique chemical structure and reactivity. This compound features a thiazole ring, a benzothiazole moiety, and an ester functional group, making it a versatile molecule in various chemical reactions and applications.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The exact biochemical properties of 2-Amino-alpha-oxo-4-thiazoleethanethioic Acid S-2-Benzothiazolyl Ester are not well-documented in the literature. It is known to be involved in the synthesis of Cephalosporin C , which suggests that it may interact with enzymes, proteins, and other biomolecules involved in antibiotic synthesis and function.

Cellular Effects

The cellular effects of this compound are not well-studied. Given its role in the synthesis of Cephalosporin C , it may influence cell function by contributing to the production of this antibiotic, which is known to inhibit bacterial cell wall synthesis.

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. As an intermediate in the synthesis of Cephalosporin C , it may be involved in enzyme-catalyzed reactions that lead to the formation of this antibiotic.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. It is recommended to store the compound at -20°C for maximum recovery .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. Given its role in the synthesis of Cephalosporin C , it may interact with enzymes or cofactors involved in this process.

Subcellular Localization

The subcellular localization of this compound is not well-documented. As an intermediate in the synthesis of Cephalosporin C , it may be localized to the cytoplasm where this synthesis occurs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-alpha-oxo-4-thiazoleethanethioic Acid S-2-Benzothiazolyl Ester typically involves multi-step organic synthesis. One common method includes the following steps:

    Formation of the Thiazole Ring: Starting with a suitable precursor, such as 2-aminothiazole, the thiazole ring is formed through cyclization reactions.

    Introduction of the Benzothiazole Moiety: The benzothiazole group is introduced via a nucleophilic substitution reaction, where a benzothiazole derivative reacts with the thiazole intermediate.

    Esterification: The final step involves esterification, where the carboxylic acid group of the thiazole derivative reacts with an alcohol derivative of benzothiazole under acidic conditions to form the ester linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-alpha-oxo-4-thiazoleethanethioic Acid S-2-Benzothiazolyl Ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the thiazole ring to a more reduced form.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the thiazole or benzothiazole rings, introducing new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohol derivatives, reduced thiazole compounds.

    Substitution Products: Halogenated derivatives, alkylated thiazole or benzothiazole compounds.

Scientific Research Applications

2-Amino-alpha-oxo-4-thiazoleethanethioic Acid S-2-Benzothiazolyl Ester has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-thiazoleacetic Acid: Lacks the benzothiazole moiety, making it less versatile in certain reactions.

    Benzothiazole-2-thiol: Contains the benzothiazole ring but lacks the thiazole and ester functionalities.

    Thiazole-4-carboxylic Acid: Similar thiazole ring but different functional groups.

Uniqueness

2-Amino-alpha-oxo-4-thiazoleethanethioic Acid S-2-Benzothiazolyl Ester is unique due to its combination of thiazole, benzothiazole, and ester functionalities. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

S-(1,3-benzothiazol-2-yl) 2-(2-amino-1,3-thiazol-4-yl)-2-oxoethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O2S3/c13-11-14-7(5-18-11)9(16)10(17)20-12-15-6-3-1-2-4-8(6)19-12/h1-5H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWAQYPPLDAQARE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SC(=O)C(=O)C3=CSC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.